CYP3A4 Inhibitory Potency: DHB vs. Bergamottin vs. Bergaptol in Human Liver Microsomes
In a head-to-head comparison using human liver microsomes, 6',7'-dihydroxybergamottin (DHB) inhibited CYP3A4 with an IC50 of 1.2 μM, which is approximately 3.75-fold more potent than bergamottin (IC50 = 4.5 μM) and 64-fold more potent than bergaptol (IC50 = 77.5 μM) [1]. This quantifies DHB's superior inhibitory potency among the three major grapefruit furanocoumarins.
| Evidence Dimension | CYP3A4 inhibition (IC50) |
|---|---|
| Target Compound Data | 1.2 μM |
| Comparator Or Baseline | Bergamottin: 4.5 μM; Bergaptol: 77.5 μM |
| Quantified Difference | 3.75-fold more potent than bergamottin; 64-fold more potent than bergaptol |
| Conditions | Human liver microsomes, CYP3A4 inhibition assay |
Why This Matters
This quantitative difference is critical for selecting the appropriate furanocoumarin reference standard when modeling or inhibiting CYP3A4 activity in vitro, as potency varies by over an order of magnitude within the same class.
- [1] Messer A, Raquet N, Lohr C, Schrenk D. 2012. Major furocoumarins in grapefruit juice II: Phototoxicity, photogenotoxicity, and inhibitory potency vs. cytochrome P450 3A4 activity. Food Chem Toxicol. 50(3-4):756-60. View Source
